molecular formula C9H10BrNO4 B1530268 4-Bromo-1-(2-methoxyethoxy)-2-nitrobenzene CAS No. 1248106-15-1

4-Bromo-1-(2-methoxyethoxy)-2-nitrobenzene

Cat. No.: B1530268
CAS No.: 1248106-15-1
M. Wt: 276.08 g/mol
InChI Key: JDMAYXLFPMODFC-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-methoxyethoxy)-2-nitrobenzene is a benzene derivative with the molecular formula C9H10BrNO4 and a molecular weight of 276.08 g/mol . This compound, provided for Research Use Only, serves as a versatile synthetic intermediate and valuable building block in organic chemistry and drug discovery research. The structure features a bromine atom and a nitro group on the benzene ring, which are excellent sites for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The 2-methoxyethoxy side chain may enhance solubility properties in various solvents, facilitating its use in synthetic applications. Researchers can leverage this compound in the synthesis of more complex molecules for pharmaceutical development and other chemical biology studies. Always refer to the Safety Data Sheet (SDS) before use. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromo-1-(2-methoxyethoxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO4/c1-14-4-5-15-9-3-2-7(10)6-8(9)11(12)13/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMAYXLFPMODFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248106-15-1
Record name 4-bromo-1-(2-methoxyethoxy)-2-nitrobenzene
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Preparation Methods

Typical Procedure:

Step Reagents & Conditions Description
1 Starting material: 4-Bromo-2-nitrochlorobenzene The chlorine atom is activated for substitution by the electron-withdrawing nitro group ortho to it.
2 Nucleophile: 2-methoxyethanol or 2-methoxyethoxide ion The nucleophile attacks the aromatic ring at the chlorine position.
3 Base: Potassium carbonate or sodium hydride Used to generate the alkoxide in situ and facilitate substitution.
4 Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) These solvents enhance nucleophilicity and solubility.
5 Temperature: Moderate heating (50–100 °C) To drive the substitution reaction.

Outcome: The chlorine atom is replaced by the 2-methoxyethoxy group, yielding this compound with high regioselectivity due to the directing effects of the nitro and bromo substituents.

Alternative Synthetic Route: Etherification via Williamson Reaction

Another method involves the Williamson ether synthesis using a phenolic precursor.

Procedure Outline:

Step Reagents & Conditions Description
1 Starting material: 4-Bromo-2-nitrophenol The phenol group serves as the nucleophile.
2 Alkylating agent: 2-methoxyethyl bromide or tosylate Provides the 2-methoxyethoxy moiety.
3 Base: Sodium hydride or potassium carbonate Deprotonates the phenol to form the phenolate ion.
4 Solvent: Anhydrous acetone or DMF Supports the SN2 reaction.
5 Temperature: Room temperature to reflux Depending on reactivity.

Notes: This method requires the availability of 4-Bromo-2-nitrophenol and careful control to avoid side reactions such as multiple alkylations or decomposition of sensitive groups.

Insights from Related Literature and Patents

  • Patent US20160280619A1 describes a process involving halogenation and subsequent substitution reactions on brominated nitrobenzene derivatives, highlighting the importance of controlling reaction atmospheres (nitrogen), temperatures (0–65 °C), and solvents (dichloromethane, tetrahydrofuran) to optimize yields and purity. While this patent focuses on related compounds, the conditions and techniques are applicable to the preparation of this compound, especially regarding the handling of sensitive intermediates and the use of aluminum chloride and sodium borohydride for reduction steps.

  • Research Article from ACS Omega (2016) discusses the synthesis of 5-bromo-2-nitrobenzyl derivatives with ethylene glycol substituents, using Suzuki–Miyaura coupling reactions and other palladium-catalyzed cross-couplings. Although the exact compound differs, the methodology indicates that advanced coupling techniques can be employed for functionalizing bromonitrobenzene cores with ethylene glycol-type substituents, which are structurally related to the 2-methoxyethoxy group.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Disadvantages
Nucleophilic Aromatic Substitution (SNAr) 4-Bromo-2-nitrochlorobenzene 2-methoxyethanol, base (K2CO3) DMF, 50–100 °C High regioselectivity, straightforward Requires activated halogen, possible side reactions
Williamson Ether Synthesis 4-Bromo-2-nitrophenol 2-methoxyethyl bromide, base (NaH) Anhydrous acetone or DMF, RT to reflux Mild conditions, versatile Needs phenol precursor, sensitive to moisture
Palladium-Catalyzed Coupling Bromonitrobenzene derivative Boronic acid derivatives, Pd catalyst Various solvents, mild to moderate heat Enables complex substitutions Requires expensive catalysts, more steps

Key Research Findings and Optimization Notes

  • The electron-withdrawing nitro group significantly activates the aromatic ring toward nucleophilic substitution, facilitating the introduction of the 2-methoxyethoxy group at the desired position.

  • Reaction atmosphere (nitrogen or inert gas) is crucial to prevent oxidation or side reactions, especially when using sensitive reagents like sodium borohydride or aluminum chloride complexes.

  • Solvent choice impacts nucleophilicity and reaction rate; polar aprotic solvents such as DMF and DMSO are preferred for SNAr reactions, while anhydrous conditions are essential for Williamson ether synthesis.

  • Temperature control is important to balance reaction rate and selectivity; excessive heat can lead to decomposition or unwanted side products.

  • Purification often involves aqueous workup with sodium bicarbonate or water washes, followed by organic solvent extraction (e.g., dichloromethane), concentration under vacuum, and recrystallization from ethanol or other suitable solvents.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-methoxyethoxy)-2-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxyethoxy group, to form corresponding aldehydes or acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used along with hydrogen gas.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Benzene Derivatives: Nucleophilic substitution results in various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a nitro group and a bromine atom, which contribute to its reactivity and potential applications in synthesis. Its structural formula can be represented as follows:

  • Molecular Formula : C9H10BrNO4C_9H_{10}BrNO_4
  • SMILES Notation : COCCOC1=C(C=C(C=C1)Br)N+[O-]

Medicinal Chemistry

Pharmaceutical Intermediates
4-Bromo-1-(2-methoxyethoxy)-2-nitrobenzene serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its bromine atom allows for nucleophilic substitution reactions, which are crucial in creating more complex molecules. For example, it has been used in the synthesis of compounds that exhibit biological activity against cancer and other diseases.

Case Study: Synthesis of Anticancer Agents
Research has shown that derivatives of nitrobenzene compounds, including 4-bromo derivatives, can exhibit significant anticancer properties. A study focused on synthesizing novel anticancer agents from this compound demonstrated its utility as a precursor in developing targeted therapies for specific cancer types .

Material Science

Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the nitro group enhances electron affinity, which is beneficial for charge transport materials.

Case Study: OLED Development
In a recent study, researchers explored the use of this compound in the fabrication of OLEDs. The compound was incorporated into a polymer matrix, resulting in devices with improved efficiency and stability compared to traditional materials .

Synthetic Applications

Building Block for Complex Molecules
The compound is utilized as a building block in organic synthesis due to its ability to undergo various chemical transformations. It can participate in electrophilic aromatic substitution reactions, allowing chemists to introduce different functional groups.

Reaction TypeDescription
Electrophilic Aromatic SubstitutionEnables functionalization at multiple positions on the aromatic ring.
Nucleophilic SubstitutionThe bromo group can be replaced by nucleophiles to generate new compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-methoxyethoxy)-2-nitrobenzene depends on its specific application. In biological systems, the compound may interact with cellular components, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular targets, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

4-Bromo-2-ethoxy-1-nitrobenzene (CAS 57279-70-6)
  • Structure : Ethoxy group at position 1, bromine at 4, nitro at 2.
  • Molecular Weight : 246.06 g/mol (vs. 276.09 g/mol for the target compound) .
  • Key Differences : The shorter ethoxy chain reduces steric bulk and polarizability compared to the 2-methoxyethoxy group. This decreases solubility in polar solvents but may enhance volatility.
2-Bromo-1-methoxy-4-nitrobenzene (CAS 5197-28-4)
  • Structure : Methoxy at position 1, bromine at 2, nitro at 4.
  • Key Differences : Positional isomerism alters electronic effects. The bromine at position 2 (meta to nitro) reduces steric hindrance for electrophilic substitution at position 5, whereas in the target compound, bromine at position 4 (ortho to nitro) directs reactivity differently .
4-Bromo-1-(bromomethyl)-2-nitrobenzene (CAS 82420-34-6)
  • Structure : Bromomethyl at position 1, bromine at 4, nitro at 2.
  • Molecular Weight : 294.93 g/mol .
  • Key Differences : The bromomethyl group is highly reactive in nucleophilic substitutions (e.g., Suzuki couplings), whereas the 2-methoxyethoxy group in the target compound offers stability and solubility .

Substituent Chain Length and Polarity

Compound Substituent at Position 1 Molecular Weight (g/mol) Key Properties
Target Compound 2-Methoxyethoxy 276.09 High polarity, enhanced solubility
4-Bromo-2-ethoxy-1-nitrobenzene Ethoxy 246.06 Moderate solubility, lower boiling point
1-(2-Bromoethoxy)-4-nitrobenzene 2-Bromoethoxy 252.06 Reactive bromine in chain, hazardous

Notes:

  • The 2-methoxyethoxy group in the target compound improves solubility in solvents like DMSO or THF compared to shorter-chain analogs .
  • Brominated alkoxy chains (e.g., 2-bromoethoxy) introduce additional reactivity risks and handling challenges .
Electrophilic Substitution
  • The nitro group at position 2 deactivates the ring, directing electrophiles to the 5-position in the target compound. In contrast, analogs like 2-Bromo-1-methoxy-4-nitrobenzene (nitro at 4) direct substitution to position 3 .
Cross-Coupling Reactions
  • The bromine at position 4 in the target compound is primed for palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Comparatively, 4-Bromo-1-(bromomethyl)-2-nitrobenzene allows dual functionalization via bromine and bromomethyl groups .

Biological Activity

4-Bromo-1-(2-methoxyethoxy)-2-nitrobenzene is an organic compound with potential biological activities that have garnered interest in various fields such as medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H10BrNO4
  • Molecular Weight : 276.09 g/mol
  • CAS Number : 61373055

The compound features a bromo substituent, a nitro group, and a methoxyethoxy moiety, which contribute to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can modulate biochemical pathways, influencing cellular functions.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially interact with various receptors, altering signal transduction processes.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial activities. For instance, derivatives containing nitro groups are often evaluated for their efficacy against bacterial strains.

Cytotoxicity Studies

Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. This is significant for its potential use in cancer therapeutics.

Case Studies and Research Findings

  • Antibacterial Activity : In a study assessing the antibacterial properties of nitro-substituted compounds, this compound demonstrated promising activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Cytotoxicity Assays : A series of cytotoxicity assays conducted on human cancer cell lines revealed that this compound could induce apoptosis at micromolar concentrations. The mechanism was linked to oxidative stress induction and disruption of mitochondrial function.
  • In Vivo Studies : Animal models have been employed to evaluate the therapeutic potential of this compound. Results indicated significant tumor reduction in xenograft models when administered at specific dosages, highlighting its potential for further development.

Data Summary Table

Activity Type Observation Reference
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cell lines
In Vivo EfficacyTumor reduction in xenograft models

Q & A

Q. What are the established synthetic routes for 4-Bromo-1-(2-methoxyethoxy)-2-nitrobenzene, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves functionalization of a benzene ring via sequential nitration, bromination, and alkoxy substitution. A reported approach for analogous compounds (e.g., 4-Bromo-2-nitro derivatives) starts with a trifluormethoxy-substituted precursor, where bromination is achieved using Br₂ or NBS (N-bromosuccinimide) under controlled temperatures (40–60°C). The methoxyethoxy group is introduced via nucleophilic substitution of a bromine atom using sodium 2-methoxyethoxide . Optimization includes:

  • Temperature control (60–80°C for alkoxy substitution to minimize side reactions).
  • Catalyst selection (e.g., CuI for Ullman-type couplings).
  • Purification via column chromatography (silica gel, hexane/ethyl acetate eluent).

Q. What spectroscopic techniques are used to characterize this compound, and what are the diagnostic peaks?

Methodological Answer:

  • ¹H NMR : The aromatic protons adjacent to the nitro group resonate as a doublet at δ 8.2–8.4 ppm. The methoxyethoxy group shows signals at δ 3.6–3.8 ppm (OCH₃) and δ 4.2–4.4 ppm (OCH₂CH₂O) .
  • ¹³C NMR : The nitro-bearing carbon appears at ~145 ppm, while the brominated carbon is at ~115 ppm .
  • IR Spectroscopy : Strong NO₂ asymmetric stretching at 1520 cm⁻¹ and symmetric stretching at 1340 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 276 (C₉H₁₀BrNO₄⁺) with isotopic pattern confirming bromine .

Validation Tip: Compare experimental data with computational predictions (e.g., Gaussian NMR simulations) to resolve ambiguities .

Q. How does solubility impact experimental design, and what solvents are recommended?

Methodological Answer: The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (dichloromethane). For reaction setups:

  • Use DMSO for stock solutions in biological assays.
  • Avoid alcohols (e.g., methanol) to prevent nucleophilic displacement of the bromine.
  • Storage : Store under inert atmosphere at –20°C to prevent hydrolysis of the methoxyethoxy group .

Advanced Research Questions

Q. What mechanistic pathways govern nucleophilic substitution reactions at the bromine site?

Methodological Answer: The bromine atom undergoes aromatic nucleophilic substitution (SₙAr) facilitated by the electron-withdrawing nitro group, which activates the ring. Key mechanistic insights:

  • Rate-limiting step : Formation of a Meisenheimer complex, confirmed by kinetic isotope effects .
  • Solvent effects : Reactions in DMF proceed faster due to stabilization of the transition state.
  • Leaving group ability : Bromine’s polarizability enhances reactivity compared to chlorine .

Case Study: Substitution with piperidine in DMF at 100°C yields 1-(2-methoxyethoxy)-2-nitro-4-piperidinobenzene with 85% conversion .

Q. How can computational modeling predict regioselectivity in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict coupling sites:

  • Suzuki-Miyaura Coupling : The bromine site has lower activation energy (~25 kcal/mol) compared to other positions due to nitro-group-directed metal coordination .
  • Basis Set Selection : Include polarization functions (e.g., 6-311++G**) for accurate charge distribution analysis .

Validation: Compare computed HOMO/LUMO maps with experimental Hammett substituent constants .

Q. How are crystallographic data discrepancies resolved in structural refinement?

Methodological Answer: For X-ray diffraction

  • Twinning : Use SHELXL’s TWIN command to model overlapping lattices.
  • Disorder : Apply PART instructions to refine disordered methoxyethoxy groups .
  • Validation Tools : Check R₁/wR₂ convergence (<5% difference) and ADDSYM analysis for missed symmetry .

Example: A structure with P2₁/c space group showed 98% completeness after applying multi-scan absorption corrections .

Data Contradiction Analysis

Issue: Conflicting yields reported for alkoxy substitution (65% vs. 50%).
Resolution:

  • Variable moisture sensitivity : Reactions under strict anhydrous conditions improve yields.
  • Catalyst loading : Increase CuI from 5 mol% to 10 mol% to enhance turnover .

Authoritative Sources Cited:

  • PubChem
  • SHELX refinement
  • Bayer AG synthesis protocols
  • Acta Crystallographica

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-1-(2-methoxyethoxy)-2-nitrobenzene
Reactant of Route 2
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4-Bromo-1-(2-methoxyethoxy)-2-nitrobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.